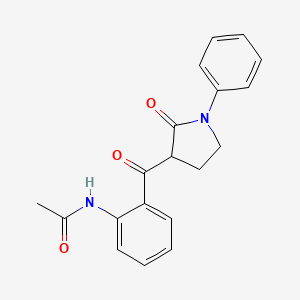
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be achieved through several routes. One common method involves the reaction of 1-phenyl-2-oxo-3-pyrrolidinecarboxylic acid with acetic anhydride in the presence of a catalyst . The reaction typically requires heating and can be carried out under reflux conditions to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors to enhance efficiency and yield .
化学反応の分析
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common reagents used in these reactions include dichloromethane, triethylamine, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide has several scientific research applications:
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
作用機序
The mechanism of action of N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring plays a crucial role in binding to these targets, influencing their activity and leading to the desired biological effects. The compound may modulate signaling pathways, enzyme activity, or receptor binding, depending on its specific application .
類似化合物との比較
N-(2-(2-Oxo-1-phenylpyrrolidine-3-carbonyl)phenyl)acetamide can be compared with other similar compounds, such as:
1-Phenyl-2-oxo-3-pyrrolidinecarboxylic acid: This compound shares the pyrrolidine ring structure but lacks the acetamide group, resulting in different chemical properties and applications.
N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide: This compound has a similar acetamide group but features a benzofuran ring instead of a pyrrolidine ring, leading to different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
88263-85-8 |
|---|---|
分子式 |
C19H18N2O3 |
分子量 |
322.4 g/mol |
IUPAC名 |
N-[2-(2-oxo-1-phenylpyrrolidine-3-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H18N2O3/c1-13(22)20-17-10-6-5-9-15(17)18(23)16-11-12-21(19(16)24)14-7-3-2-4-8-14/h2-10,16H,11-12H2,1H3,(H,20,22) |
InChIキー |
JIGKCEOKEFIKLQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=CC=C1C(=O)C2CCN(C2=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Isoquinolin-6-yl-N~2~-[3-(methylsulfanyl)phenyl]glycinamide](/img/structure/B12898307.png)
![2-[Bis(2-methoxyphenyl)phosphanyl]benzaldehyde](/img/structure/B12898319.png)
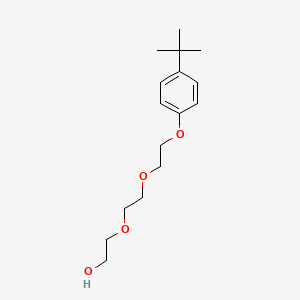
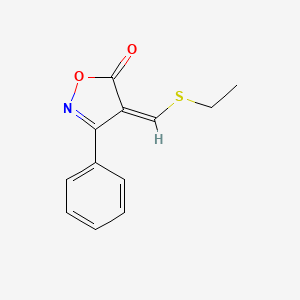
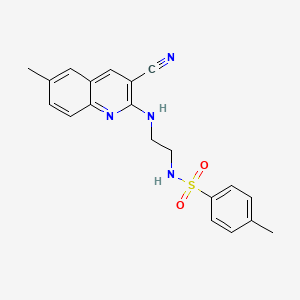
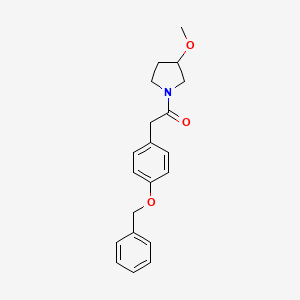
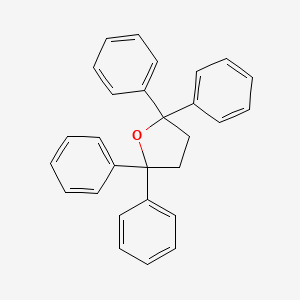
![2,7-Dichloroimidazo[1,2-c]pyrimidin-5-amine](/img/structure/B12898342.png)
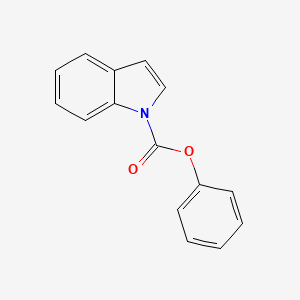
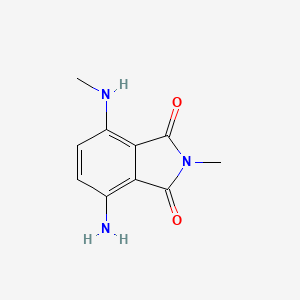
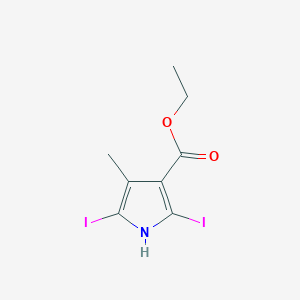
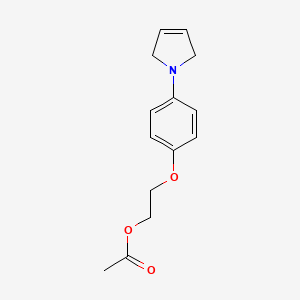
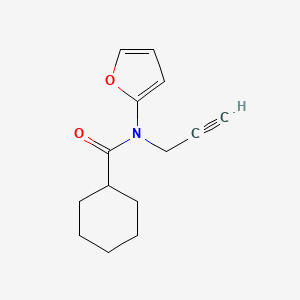
![2-Cyclohexyl-1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B12898387.png)
